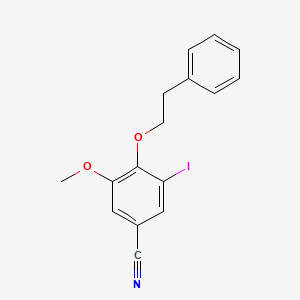acetate](/img/structure/B5112328.png)
methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, also known as DCMAP, is a chemical compound that has gained significant attention in the field of scientific research. DCMAP is a synthetic derivative of the natural compound, phenylalanine, and has been found to exhibit promising properties in various biological and chemical applications.
Wirkmechanismus
The mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is responsible for degrading misfolded proteins and regulating various cellular processes, including cell cycle progression and apoptosis. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate have been extensively studied in vitro and in vivo. In cancer cells, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in lab experiments is its potent activity against cancer cells and bacteria. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations. In addition, the mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
Despite the promising properties of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, there is still much to be explored in terms of its potential applications. Some of the future directions for research on methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate include:
1. Investigating the mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in more detail to better understand its potential applications.
2. Exploring the use of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate as a potential treatment for other diseases, such as neurodegenerative disorders.
3. Developing new derivatives of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate with improved efficacy and reduced toxicity.
4. Investigating the potential use of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is a synthetic derivative of phenylalanine that has gained significant attention in the field of scientific research. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to exhibit potent anticancer and antimicrobial activity, as well as anti-inflammatory and neuroprotective effects. Despite its potential advantages, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action. Nonetheless, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate represents a promising compound for further research and development in various scientific fields.
Synthesemethoden
The synthesis of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate involves the reaction of 2,4-dichlorobenzoyl chloride with phenylalanine ethyl ester hydrochloride in the presence of triethylamine and methanol. The resulting product is then treated with methyl iodide to obtain the final product, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate. The synthesis of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Several studies have reported that methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate induces cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has also been found to exhibit antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)14(10-5-3-2-4-6-10)19-15(20)12-8-7-11(17)9-13(12)18/h2-9,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYLVXAESWXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)



![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)
